Phlhrh (14-36), ala(17)-
Description
Significance of Peptide Fragments and Analogs in Chemical Biology and Pharmacology
Peptide fragments and their synthetic analogs are indispensable tools in the realms of chemical biology and pharmacology. researchgate.netnih.govmdpi.com These molecules, which are essentially smaller, often modified versions of naturally occurring peptides, allow researchers to dissect the structure-function relationships of their parent compounds. bioscientifica.comnih.gov By systematically altering the amino acid sequence, scientists can pinpoint the exact regions responsible for biological activity, receptor binding, and signal transduction. pnas.org
The creation of peptide analogs, through methods like amino acid substitution, cyclization, and the incorporation of non-natural amino acids, can lead to compounds with enhanced properties. nih.gov These modifications can result in increased stability against enzymatic degradation, improved receptor affinity, and altered agonist or antagonist activity. uq.edu.au Such engineered peptides have found widespread application as therapeutic agents for a range of conditions, including cancer and hormonal disorders. researchgate.net The study of these synthetic molecules not only deepens our fundamental understanding of biological signaling but also drives the development of next-generation drugs with improved efficacy and fewer side effects.
Overview of Gonadotropin-Releasing Hormone (LHRH) and its Parent Peptide Context
Phlhrh (14-36), ala(17)- is understood to be a fragment derived from a larger parent peptide related to the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). LHRH is a decapeptide, a short chain of ten amino acids, that plays a pivotal role in the reproductive system. rutgers.edu Produced in the hypothalamus, LHRH travels to the pituitary gland, where it stimulates the release of two crucial gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov These hormones, in turn, regulate the production of sex steroids in the gonads.
The pulsatile release of LHRH is essential for maintaining normal reproductive function. nih.gov However, continuous administration of LHRH or its potent agonists leads to a paradoxical effect: the initial surge in LH and FSH is followed by a sustained suppression of their release. researchgate.net This phenomenon, known as pituitary desensitization, effectively shuts down the production of sex hormones and forms the basis for several clinical applications of LHRH analogs.
| Feature | Description |
| Full Name | Luteinizing Hormone-Releasing Hormone (LHRH) |
| Alternative Name | Gonadotropin-Releasing Hormone (GnRH) |
| Structure | Decapeptide (10 amino acids) |
| Primary Function | Stimulates the release of LH and FSH from the pituitary gland |
| Clinical Relevance | Analogs are used in the treatment of hormone-sensitive cancers, endometriosis, and precocious puberty |
Rationale for the Academic Investigation of Phlhrh (14-36), ala(17)- as a Modified Peptide Analog
The specific rationale for investigating Phlhrh (14-36), ala(17)- stems from the established principles of peptide drug design and the known biological activities of LHRH fragments and analogs. The designation "(14-36)" suggests that this peptide is a C-terminal fragment of a larger precursor. The study of such fragments is critical for identifying the minimal structural requirements for biological activity and for developing new molecules with potentially different functions from the parent peptide. bioscientifica.compnas.org
The "ala(17)" modification indicates that the original amino acid at position 17 has been replaced with alanine (B10760859). Alanine scanning mutagenesis is a common technique used to determine the contribution of individual amino acid residues to a peptide's function. researchgate.net Replacing a residue with the relatively non-reactive alanine can reveal whether that specific side chain is crucial for receptor binding or biological activity. In some cases, such a substitution can enhance the stability or alter the potency of the peptide. nih.gov
The investigation into Phlhrh (14-36), ala(17)- is likely driven by the hypothesis that this specific fragment and modification could result in a peptide with novel properties. For instance, it could act as an antagonist, blocking the effects of the native hormone, or it might exhibit a more refined and specific activity. The study of such a molecule contributes to the broader understanding of how peptide structure dictates function and could lead to the development of new research tools or therapeutic leads.
Structure
2D Structure
Properties
CAS No. |
130888-39-0 |
|---|---|
Molecular Formula |
C111H177N27O43 |
Molecular Weight |
2577.7 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]oxy-1-[(4S)-5-[(2S)-5-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoyl]oxy-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]oxy-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C111H177N27O43/c1-16-53(11)88(138-101(168)69(42-50(5)6)130-91(158)56(14)122-94(161)63(30-37-79(147)148)124-90(157)55(13)121-93(160)60(114)44-80(149)150)106(173)134-72(46-82(153)154)100(167)135-73(48-139)102(169)132-70(43-58-23-19-18-20-24-58)98(165)127-64(28-34-75(116)142)108(175)179-83(155)38-31-66(126-95(162)61(25-21-22-40-112)125-105(172)87(52(9)10)136-107(174)89(54(12)17-2)137-92(159)59(113)26-36-78(145)146)109(176)180-84(156)39-32-67(111(178)181-110(177)65(29-35-76(117)143)129-104(171)86(119)57(15)140)128-99(166)71(45-81(151)152)133-97(164)68(41-49(3)4)131-96(163)62(27-33-74(115)141)123-77(144)47-120-103(170)85(118)51(7)8/h18-20,23-24,49-57,59-73,85-89,139-140H,16-17,21-22,25-48,112-114,118-119H2,1-15H3,(H2,115,141)(H2,116,142)(H2,117,143)(H,120,170)(H,121,160)(H,122,161)(H,123,144)(H,124,157)(H,125,172)(H,126,162)(H,127,165)(H,128,166)(H,129,171)(H,130,158)(H,131,163)(H,132,169)(H,133,164)(H,134,173)(H,135,167)(H,136,174)(H,137,159)(H,138,168)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)/t53-,54-,55-,56+,57+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,85-,86-,87-,88-,89-/m0/s1 |
InChI Key |
FTKWOHHJLKADAW-XYUJJKTFSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)C(=O)OC(=O)CCC(C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)N)NC(=O)C(CCC(=O)O)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N)C(=O)OC(=O)CC[C@@H](C(=O)OC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)N)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)C(=O)OC(=O)CCC(C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)N)NC(=O)C(CCC(=O)O)N |
Other CAS No. |
130888-39-0 |
Synonyms |
17-Ala-phLHRH (14-36) human gonadotropin-releasing hormone precursor fragment (14-36), Ala(17)- phGnRH (14-36), Ala(17)- phLHRH (14-36), Ala(17)- phLHRH (14-36), alanine(17)- |
Origin of Product |
United States |
Synthetic Methodologies for Phlhrh 14 36 , Ala 17
Principles of Solid-Phase Peptide Synthesis (SPPS) for Modified Peptide Fragments
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for producing peptides in laboratory and industrial settings. openaccessjournals.comrsc.org The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. bachem.comwikipedia.org This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing after each step. wikipedia.org The synthesis is typically performed from the C-terminus to the N-terminus of the peptide. wikipedia.org
The most prevalent strategy for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. rsc.orgjpt.com This method utilizes an orthogonal protection scheme, meaning the protecting groups for the N-terminus and the amino acid side chains are removed under different chemical conditions. oup.comcsic.es
The synthesis cycle involves two main steps:
Deprotection: The temporary Fmoc group, which protects the α-amino group of the last added amino acid, is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). csic.esresearchgate.net
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly deprotected N-terminus of the resin-bound peptide chain. jpt.comresearchgate.net
This cycle is repeated until the desired peptide sequence is assembled. wikipedia.org The side chains of reactive amino acids are protected by acid-labile groups, such as tert-butyl (tBu), trityl (Trt), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). csic.es Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, commonly trifluoroacetic acid (TFA). csic.esresearchgate.net
| Protecting Group | Target Functional Group | Cleavage Condition |
| Fmoc | α-Amino | Mild base (e.g., 20% Piperidine in DMF) csic.esresearchgate.net |
| tBu (tert-butyl) | Side chains (e.g., Ser, Thr, Tyr, Asp, Glu) peptide.com | Strong acid (e.g., TFA) csic.es |
| Boc (tert-butyloxycarbonyl) | Side chains (e.g., Lys, Trp) sigmaaldrich.com | Strong acid (e.g., TFA) csic.es |
| Trt (Trityl) | Side chains (e.g., Asn, Gln, His) csic.espeptide.com | Strong acid (e.g., TFA) csic.es |
| Pbf (Pmc) | Side chains (e.g., Arg) csic.esresearchgate.net | Strong acid (e.g., TFA) csic.es |
Table 1: Common Protecting Groups in Fmoc/tBu SPPS and their Cleavage Conditions.
The synthesis of Phlhrh (14-36), ala(17)- requires the specific incorporation of an alanine (B10760859) residue at position 17, replacing the original amino acid at that position in the parent sequence. Incorporating modified or non-canonical amino acids is a common practice in peptide drug development to enhance properties like stability or bioavailability. rsc.org
In the context of Fmoc/tBu SPPS, the incorporation of the Ala(17) modification is straightforward. A standard Fmoc-protected alanine derivative, Fmoc-Ala-OH, is simply used during the coupling step at the corresponding position in the sequence. iris-biotech.de The synthesizer is programmed to add alanine at this specific cycle, following the standard deprotection and coupling protocols. The process requires no special deviation from the established Fmoc/tBu strategy, as alanine's side chain (a methyl group) is non-reactive and does not require a protecting group.
Addressing Challenges in the Chemical Synthesis of Complex Peptide Sequences
The synthesis of peptides with certain characteristics, such as long chains, hydrophobic residues, or a tendency to form secondary structures, is often challenging and gives rise to what are known as "difficult sequences". rsc.orgmblintl.com These peptides are prone to problems that can lead to low yields and purity. biosynth.com
A primary challenge in SPPS is peptide aggregation, where growing peptide chains interact with each other through hydrogen bonds, forming insoluble masses on the resin. sigmaaldrich.compeptide.com This phenomenon can hinder the access of reagents to the reactive sites, leading to incomplete deprotection and coupling reactions and resulting in deletion or truncated sequences. mblintl.comresearchgate.net Peptides containing hydrophobic amino acids or those that can form stable secondary structures like β-sheets are particularly susceptible to aggregation. sigmaaldrich.commblintl.com
Several strategies have been developed to mitigate peptide aggregation:
| Strategy | Description |
| Chaotropic Salts | Adding salts like CuLi or NaClO4 can disrupt hydrogen bonding networks. peptide.com |
| High-Temperature Synthesis | Performing coupling reactions at elevated temperatures can help break up aggregates. peptide.com Microwave-assisted synthesis is a modern application of this principle. mblintl.comcem.com |
| Disrupting Solvents | Using solvents like dimethyl sulfoxide (B87167) (DMSO) or incorporating co-solvents can improve solvation of the peptide-resin matrix. peptide.comrsc.org |
| Backbone Protection | Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or using pseudoproline dipeptides can disrupt the hydrogen bonding that leads to aggregation. sigmaaldrich.compeptide.com |
| Resin and Linker Choice | Using low-substitution resins or specialized resins (e.g., TentaGel) can provide a more favorable environment for synthesis. biosynth.compeptide.com |
Table 2: Common Strategies to Overcome Peptide Aggregation in SPPS.
The synthesis of Phlhrh (14-36), ala(17)- has been specifically identified as a "difficult-sequence" synthesis. nih.gov Research has shown that standard SPPS protocols can result in low yields and purity for this particular peptide. To overcome these issues, an improved synthesis method was developed that involves the use of hexafluoro-2-propanol (HFIP) as a co-solvent. nih.gov HFIP is a powerful solvent known for its ability to disrupt secondary structures and prevent aggregation, thereby improving the efficiency of both acylation and deprotection steps in difficult sequences. nih.gov This specialized technique highlights the necessity of adapting standard protocols for the successful synthesis of challenging peptides. rsc.org
Optimizing the coupling step is critical for maximizing yield and purity. jpt.com This involves the careful selection of coupling reagents, additives, and the solvent system.
Coupling Reagents: These reagents activate the carboxylic acid group of the incoming amino acid to facilitate peptide bond formation. jpt.comiris-biotech.de They are broadly classified into carbodiimides, phosphonium (B103445) salts, and uronium salts. jpt.com
| Reagent Class | Examples | Notes |
| Carbodiimides | DCC, EDC jpt.com | Often used with additives like HOBt or OxymaPure to suppress racemization and side reactions. jpt.comcreative-peptides.com |
| Phosphonium Salts | BOP, PyBOP jpt.com | Highly efficient but can have safety concerns. proteogenix.science |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU creative-peptides.comacs.org | Very popular due to high reactivity, selectivity, and improved safety profiles compared to some phosphonium salts. creative-peptides.comacs.org |
Table 3: Common Classes of Peptide Coupling Reagents.
Solvent Systems: The choice of solvent is crucial for ensuring the solubility of reactants and proper swelling of the resin support. researchgate.netiris-biotech.de While DMF is the most common solvent, its use is being re-evaluated due to safety concerns. rsc.org For difficult sequences, mixed solvent systems are often employed. creative-peptides.com For instance, adding DMSO, N-methylpyrrolidone (NMP), or trifluoroethanol (TFE) to DMF can help prevent aggregation. rsc.orgcreative-peptides.com The successful synthesis of Phlhrh (14-36), ala(17)- using hexafluoro-2-propanol demonstrates the power of solvent optimization. nih.gov Optimizing reagent concentration and reaction times is also a key part of the process to ensure complete reactions. creative-peptides.comunifi.it
Post-Synthetic Modification and Functionalization of Peptide Fragments
Post-synthetic modification is a critical step in peptide chemistry, allowing for the introduction of novel functionalities and properties not achievable through standard solid-phase peptide synthesis (SPPS) alone. These modifications can profoundly influence the peptide's conformation, stability, and biological activity.
Chemical Strategies for Site-Specific Amino Acid Substitutions
Site-specific amino acid substitution is a powerful tool for probing structure-activity relationships and enhancing the therapeutic potential of peptides. nih.gov By replacing specific amino acids in a sequence like Phlhrh (14-36), ala(17)- with non-proteinogenic or modified residues, researchers can fine-tune its properties. A primary driver for such substitutions is to increase resistance to proteolytic degradation. nih.gov
One common strategy is the incorporation of D-amino acids in place of their natural L-amino acid counterparts. nih.govacs.org This substitution can render specific peptide bonds unrecognizable to proteases, thereby increasing the peptide's in vivo half-life. nih.gov While this can enhance stability, it's crucial to consider that such changes can also impact the peptide's biological activity. nih.gov
Beyond D-amino acids, a vast array of unnatural amino acids can be introduced. For instance, substituting with hydrophobic amino acid residues can enhance a peptide's antitumor activity. nih.gov Other strategies involve using "customizable units" like residues with azido (B1232118) or propargyl groups, which allow for subsequent modifications via click chemistry. rsc.org The site-selective modification of the peptide bond itself, such as the formation of thioamides, can also alter backbone rigidity and enzymatic recognition. rsc.org
| Substitution Strategy | Purpose | Potential Effect on Peptide |
| D-amino Acid Substitution | Increase proteolytic stability. nih.govacs.org | Can alter conformation and biological activity. nih.gov |
| Hydrophobic Amino Acid Introduction | Enhance biological activity (e.g., antitumor). nih.gov | May alter solubility and aggregation properties. |
| Click Chemistry Handles (e.g., Azido groups) | Allow for subsequent site-specific conjugation. rsc.org | Introduces a bioorthogonal handle for attaching other molecules. |
| Thioamide Bond Formation | Modify backbone properties and enzyme recognition. rsc.org | Alters hydrogen bonding capacity and local conformation. nih.gov |
Introduction of Backbone and Side-Chain Modifications (e.g., N-methylation, cyclization, phosphorylation)
Modifications to the peptide backbone and amino acid side chains are employed to confer specific structural and functional characteristics. researchgate.netresearchgate.net These alterations can dramatically affect conformation, membrane permeability, and enzymatic stability. researchgate.net
N-methylation , the substitution of the amide proton with a methyl group, is a key backbone modification. This change prevents the formation of a hydrogen bond at that position and can introduce steric hindrance, which can disrupt secondary structures like α-helices and β-sheets. However, it is a valuable tool for preventing enzymatic degradation at specific sites and can improve oral bioavailability. acs.org
Cyclization introduces conformational constraints, making the peptide more rigid. acs.org This can lead to increased receptor binding affinity and selectivity, as well as enhanced stability against exopeptidases. Cyclization can be achieved through various methods, including head-to-tail cyclization, side-chain-to-side-chain cyclization (e.g., forming disulfide bridges between cysteine residues), or linking a side chain to the N- or C-terminus. nih.govbachem.com
Phosphorylation , the addition of a phosphate (B84403) group, typically to serine, threonine, or tyrosine residues, is a common post-translational modification in nature. In synthetic peptides, site-specific phosphorylation can be used to mimic natural signaling molecules or to enhance water solubility. Mass spectrometry is a key tool for verifying the location of such modifications. nih.gov
| Modification Type | Location | Primary Purpose |
| N-methylation | Peptide Backbone (Amide Nitrogen) | Increase enzymatic stability, improve membrane permeability. acs.orgresearchgate.net |
| Cyclization | Head-to-Tail, Side-Chain-to-Side-Chain, etc. | Enhance stability, increase receptor affinity and selectivity. nih.govacs.org |
| Phosphorylation | Side Chains (e.g., Ser, Thr, Tyr) | Mimic natural post-translational modifications, improve solubility. nih.gov |
Analytical and Purification Techniques for Synthetic Peptide Fragments
Following synthesis, crude peptide products contain the desired sequence along with various impurities such as truncated or deletion sequences. Therefore, rigorous purification and analytical characterization are essential to ensure the final product is of the required purity and has the correct structure.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purification and purity assessment of synthetic peptides. mtoz-biolabs.commtoz-biolabs.com For peptides like Phlhrh (14-36), ala(17)-, Reversed-Phase HPLC (RP-HPLC) is the standard method. mtoz-biolabs.com
In RP-HPLC, the crude peptide mixture is passed through a column packed with a non-polar stationary phase (commonly C18-bonded silica). mtoz-biolabs.comcreative-proteomics.com A mobile phase with increasing organic solvent concentration (typically acetonitrile) is used to elute the peptides. resolvemass.ca Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column. mtoz-biolabs.com
The purity of the peptide is determined by analyzing the resulting chromatogram. mtoz-biolabs.com A pure peptide should ideally show a single, sharp peak. creative-proteomics.com The percentage of purity is calculated by dividing the area of the main peptide peak by the total area of all peaks detected at a specific wavelength (commonly 214-220 nm for the peptide backbone). creative-proteomics.comresolvemass.ca
| Parameter | Typical Specification for Peptide Analysis | Purpose |
| Technique | Reversed-Phase HPLC (RP-HPLC) mtoz-biolabs.com | Separates peptides based on hydrophobicity. mtoz-biolabs.com |
| Stationary Phase | C18-bonded silica, 5 µm particle size creative-proteomics.com | Provides a non-polar surface for peptide interaction. |
| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile resolvemass.ca | Elutes peptides from the column with a gradient of increasing organic solvent. |
| Detection Wavelength | 214 nm or 220 nm creative-proteomics.comresolvemass.ca | Detects the peptide bonds within the sequence. |
| Purity Calculation | (Area of Main Peak / Total Peak Area) x 100 resolvemass.ca | Quantifies the percentage of the desired peptide in the sample. |
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry (MS) is an indispensable analytical tool for confirming the identity and structural integrity of synthetic peptides. nih.gov It provides a highly accurate measurement of the peptide's molecular weight, which serves as the primary confirmation that the correct sequence has been synthesized. biopharmaspec.com
For a peptide such as Phlhrh (14-36), ala(17)-, the experimentally determined mass is compared to the theoretical (calculated) mass of the amino acid sequence. rapidnovor.com A close match confirms the peptide's elemental composition.
To further confirm the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. nih.govbiopharmaspec.com In this technique, the peptide ion is isolated and fragmented within the mass spectrometer. The resulting fragment ions (typically b- and y-ions) correspond to cleavages along the peptide backbone. Analyzing the mass differences between these fragment ions allows for the reconstruction of the amino acid sequence, confirming that the correct residues are present in the proper order. biopharmaspec.com This process, often part of a "peptide mapping" workflow, is crucial for identifying any unintended modifications or deletions that may have occurred during synthesis. rapidnovor.comshimadzu-la.com
| Analytical Method | Information Provided | Application to Phlhrh (14-36), ala(17)- |
| Mass Spectrometry (MS) | Molecular Weight of the intact peptide. nih.gov | Confirms the overall mass matches the theoretical mass of the sequence. |
| Tandem MS (MS/MS) | Fragment ion masses. biopharmaspec.com | Verifies the correct amino acid sequence and the location of the Ala(17) substitution. |
| Peptide Mapping | Peptide "fingerprint" after enzymatic digestion. rapidnovor.com | Confirms the primary structure and can identify post-translational modifications. biopharmaspec.com |
Conformational Analysis and Structural Determinants of Phlhrh 14 36 , Ala 17
Theoretical and Computational Approaches for Peptide Structure Prediction
Computational methods provide powerful tools to predict and analyze the conformational preferences of peptides, offering insights that can guide experimental studies.
In Silico Modeling and Molecular Design of Peptide Analogs
In silico modeling plays a pivotal role in the initial stages of peptide structural analysis and the design of novel analogs. These computational techniques utilize the amino acid sequence to generate three-dimensional models of the peptide. Homology modeling, ab initio methods, and threading are common approaches. For a peptide like Phlhrh (14-36), ala(17)-, where a known template might not be readily available, ab initio methods, which predict the structure from the sequence alone based on the principles of protein folding, are particularly valuable.
The process of molecular design involves the rational modification of the peptide sequence to enhance desired properties such as stability, affinity, or biological activity. In the context of Phlhrh (14-36), ala(17)-, this could involve further amino acid substitutions, cyclization, or the incorporation of non-natural amino acids to stabilize a particular conformation, for instance, an alpha-helical or beta-sheet structure. These designs are then evaluated computationally before being synthesized and tested experimentally.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations offer a dynamic view of peptide behavior, allowing researchers to explore the vast conformational space available to the molecule in a simulated physiological environment. nih.gov These simulations calculate the forces between atoms and use them to predict the subsequent movements of the atoms over time, effectively creating a "movie" of the peptide's folding and flexing. nih.gov
Experimental Spectroscopic Techniques for Secondary Structure Elucidation In Vitro
While computational methods are predictive, experimental techniques are essential for validating and refining the structural models of peptides in the laboratory.
Circular Dichroism (CD) Spectroscopy for Conformational Studies
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution. The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature for different types of secondary structures.
For Phlhrh (14-36), ala(17)-, CD spectroscopy can be used to determine the percentage of α-helix, β-sheet, and random coil structures. For example, a strong positive band around 195 nm and two negative bands at approximately 208 and 222 nm are indicative of a significant α-helical content. Conversely, a single negative band around 218 nm suggests a predominantly β-sheet structure, while a strong negative band near 198 nm is characteristic of a random coil. By performing CD measurements under various conditions (e.g., different solvents, temperatures, or pH), one can also study how the environment affects the peptide's conformation.
| Secondary Structure | Characteristic CD Signal (nm) |
| α-Helix | Positive band ~195 nm, Negative bands ~208 nm and ~222 nm |
| β-Sheet | Negative band ~218 nm |
| Random Coil | Negative band ~198 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that can provide a detailed, atom-level three-dimensional structure of a peptide in solution. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to identify protons that are close in space, even if they are far apart in the primary sequence.
For Phlhrh (14-36), ala(17)-, these through-space correlations provide a set of distance restraints that are used to calculate a family of structures consistent with the experimental data. Analysis of chemical shifts, particularly of the α-protons, can also give information about the secondary structure. For instance, upfield shifts are often associated with β-sheets, while downfield shifts can indicate the presence of α-helices. The resulting high-resolution structure from NMR provides invaluable insights into the precise folding of the peptide and the spatial arrangement of its amino acid side chains.
Impact of Specific Amino Acid Substitutions and Sequence Truncations on Peptide Conformation
The substitution or deletion of even a single amino acid can have a profound impact on the conformation of a peptide. The introduction of Alanine (B10760859) at position 17 in Phlhrh (14-36), ala(17)- is a prime example of a specific amino acid substitution. Alanine, with its small, non-polar side chain, is often used to probe the importance of a particular residue's side chain in maintaining the peptide's structure. Replacing a larger or charged residue with alanine can disrupt specific side-chain interactions, leading to conformational changes that can be detected by the techniques described above.
Influence of the Ala(17) Substitution on Local and Global Peptide Structure
The substitution of an amino acid in a peptide sequence can induce significant alterations in its local and global structure, thereby affecting its biological function. The introduction of an alanine residue at position 17 of the Phlhrh (14-36) fragment represents a critical modification. Alanine, with its small, non-polar methyl side chain, can influence peptide conformation in several ways.
Research on analogs of the human GnRH precursor (pHGnRH) provides valuable insights. A study involving the synthesis and biological evaluation of [D-Ala17]pHGnRH 14-26, a closely related analog, revealed that this substitution rendered the peptide inactive in stimulating luteinizing hormone release from cultured rat pituitary cells. nih.gov This contrasts with the activity observed for the parent peptide pHGnRH 14-36 and other analogs, which were found to be active and to act through the GnRH receptor. nih.gov The loss of activity upon Ala(17) substitution strongly suggests a significant and detrimental alteration in the peptide's conformation, preventing effective receptor binding and/or activation.
The specific structural changes induced by the Ala(17) substitution can be inferred from general principles of peptide chemistry and studies on other GnRH analogs. The native residue at position 17 in the pHGnRH sequence is part of a decapeptide sequence (pHGnRH 17-26) that has been identified as crucial for gonadotropin-releasing activity. nih.gov The substitution of the original amino acid with alanine could disrupt critical side-chain interactions necessary for maintaining the bioactive conformation. For instance, if the original residue was involved in a key hydrogen bond or a hydrophobic interaction that stabilized a particular fold, the introduction of alanine would abolish this interaction, leading to a more flexible or improperly folded peptide.
Furthermore, studies on other peptide systems have shown that alanine substitutions can destabilize helical structures or alter the propensity for turn formation. nih.gov While the precise secondary structure of the pHGnRH (14-36) region is not fully elucidated, the inactivity of the Ala(17) analog points to a structural perturbation that is critical for its function.
| Peptide | Activity (Luteinizing Hormone Release) | Reference |
|---|---|---|
| pHGnRH 14-36 | Active | nih.gov |
| [D-Trp22]pHGnRH 14-26 | Active | nih.gov |
| [D-Ala17]pHGnRH 14-26 | Inactive | nih.gov |
Role of Secondary Structure Motifs (e.g., Beta-Turns, Helices) in Peptide Activity
The biological activity of GnRH and its analogs is highly dependent on the adoption of specific secondary structure motifs, particularly the β-turn. A substantial body of evidence indicates that a β-II' turn conformation, typically involving residues 5-8 of the native GnRH decapeptide, is essential for high-affinity binding to the mammalian GnRH receptor. nih.govoncohemakey.comoup.comnih.gov This turn structure correctly orients the N- and C-terminal residues of the peptide, which are crucial for receptor interaction and activation. oncohemakey.com
The stabilization of this β-II' turn is a key strategy in the design of potent GnRH agonists. Substitution of the glycine (B1666218) at position 6 with a D-amino acid is a common modification that enhances the propensity of the peptide to adopt this folded conformation, leading to increased receptor binding affinity and biological potency. oncohemakey.compnas.org This stabilization also confers resistance to enzymatic degradation. oncohemakey.com
While Phlhrh (14-36), ala(17)- is a fragment of the GnRH precursor and not the mature decapeptide, the principles of structural requirements for receptor interaction are likely to be conserved. The inactivity of the [D-Ala17]pHGnRH 14-26 analog suggests that the region around position 17 is critical for forming or stabilizing a secondary structure necessary for binding to the GnRH receptor. It is plausible that the native sequence in this region contributes to a turn or helical motif that presents key residues to the receptor. The substitution with alanine may disrupt this motif, leading to a loss of the specific three-dimensional arrangement required for productive receptor engagement.
Molecular modeling studies of GnRH analogs have further underscored the importance of specific conformations. For instance, some analogs are known to adopt a bent conformation, which allows for the exposure of side chains of certain residues to the solvent and potentially to the receptor. mdpi.com The introduction of an alanine residue could alter the conformational landscape, favoring more extended or random coil structures over a defined, bioactive fold.
In some engineered peptides, the introduction of helical structures has been shown to be important for activity. For example, some lytic peptides conjugated to LHRH (another term for GnRH) are designed to have an α-helical structure to facilitate their membrane-disrupting activity upon binding to the LHRH receptor on cancer cells. aacrjournals.org While the primary role of Phlhrh (14-36) is not lytic, this illustrates the diverse ways in which secondary structures can be integral to the function of GnRH-related peptides.
| Structural Motif | Typical Location in GnRH | Functional Significance | Relevant References |
|---|---|---|---|
| β-II' Turn | Residues 5-8 | Essential for high-affinity receptor binding and agonist activity. | nih.govoncohemakey.comoup.comnih.gov |
| Helical Conformation | Variable (design-dependent) | Can be engineered into synthetic analogs to impart specific functions, such as lytic activity. | aacrjournals.org |
| Extended Conformation | - | Associated with reduced biological activity due to improper orientation of key residues. | nih.gov |
Structure Activity Relationship Sar Studies of Phlhrh 14 36 , Ala 17 Analogs
Methodologies for Systematic SAR Elucidation in Peptide Design
The journey to deciphering the functional significance of each amino acid within a peptide relies on systematic and rational methodologies.
Rational design involves leveraging existing knowledge of a peptide's structure and function to create new analogs with desired properties. A common strategy is the creation of truncated analogs to identify the minimal sequence required for biological activity. For instance, studies on PYY have led to the investigation of various fragments, such as PYY(3-36) and PYY(22-36), to understand the roles of the N- and C-termini. nih.govnih.govacs.org PYY(3-36) is the most common circulating form of PYY and exhibits high selectivity for the Y2 receptor. wikipedia.org The creation of even shorter fragments, like PYY(22-36), has helped to pinpoint the active site responsible for specific functions, such as antisecretory effects in the intestine. nih.gov This approach allows researchers to focus on the pharmacophore, the essential three-dimensional arrangement of atoms or functional groups responsible for the peptide's biological activity.
The design of analogs often involves not just truncation but also strategic modifications to enhance properties like stability and potency. For example, N-terminal acetylation of PYY(22-36) was found to increase both its binding affinity and antisecretory potency. nih.gov
Alanine (B10760859) scanning mutagenesis is a powerful technique for systematically evaluating the contribution of individual amino acid side chains to a peptide's function. nih.gov By replacing each amino acid, one at a time, with alanine, which has a small, neutral methyl side chain, scientists can infer the importance of the original residue's side chain. nih.govnih.gov A significant loss of activity upon substitution suggests that the original residue is critical for function. This method provides a detailed map of the functional epitope, the specific residues that directly interact with a receptor or other binding partner. gardp.org
Beyond alanine scanning, other site-directed mutagenesis approaches can be employed. This includes substituting residues with other amino acids to probe the effects of properties like charge, hydrophobicity, and size. For example, in studies of PYY(22-36) analogs, replacing Tyr27 with Phe resulted in a substantial increase in activity, indicating that the hydroxyl group of tyrosine was not essential at this position and that a more hydrophobic residue was favored. nih.gov
Identification of Critical Residues and Pharmacophores for Biological Function
Through the application of the aforementioned methodologies, researchers can pinpoint the key players within a peptide sequence and understand their collective contribution to biological activity.
SAR studies on PYY and its analogs have successfully identified several residues critical for receptor interaction and subsequent biological responses. For the antisecretory effects of PYY(22-36), the hydroxyl groups of Ser23 and Thr32, and the imidazole (B134444) group of His26 have been shown to be important for activity. nih.gov The C-terminal portion of PYY is well-established as being crucial for receptor binding. nih.gov
The table below conceptualizes how data from alanine scanning of a hypothetical PYY(14-36) fragment might be presented to map its functional epitope.
| Residue Position | Original Amino Acid | Biological Activity (Relative to Wild-Type) | Interpretation |
| 14 | Arg | 50% | Moderately important for activity |
| 15 | His | 60% | Moderately important for activity |
| 16 | Gln | 95% | Not critical for activity |
| 17 | Arg | <5% | Critical for activity |
| 18 | Tyr | 40% | Moderately important for activity |
| ... | ... | ... | ... |
| 36 | Tyr | <10% | Critical for activity |
This table is a hypothetical representation for illustrative purposes.
A peptide's three-dimensional structure is intrinsically linked to its ability to bind to its receptor. PYY(3-36) possesses an amphipathic α-helix from residues 15 to 32, which is believed to be important for receptor activation. nih.gov The introduction of structural modifications can alter this conformation and, consequently, the peptide's biological activity.
Circular dichroism (CD) spectroscopy is a common technique used to assess the secondary structure of peptides. nih.gov Studies on PYY analogs with backbone amide-to-ester modifications in the C-terminus have shown that such changes can impact the helical content of the peptide, which in turn can affect its activity. nih.gov For instance, modifications within the α-helical region can be more disruptive than those in the more flexible C-terminal tail. nih.gov This highlights the delicate balance between maintaining the necessary conformation for receptor recognition and introducing modifications to enhance other properties.
Modulation of Receptor Binding Affinity and Functional Potency through Structural Modifications
The ultimate goal of SAR studies is often to rationally design analogs with improved therapeutic profiles. This involves fine-tuning the peptide's structure to enhance its binding affinity for its target receptor and its functional potency.
Modifications to the PYY sequence have demonstrated the potential to modulate its interaction with NPY receptors. For example, N-α-acetylation of PYY(22-36) led to increased binding affinity. nih.gov Conversely, substitutions such as replacing His26 with parachlorophenylalanine or Tyr36 with N-Me-Tyr in N-α-Ac-PYY(22-36) resulted in reduced receptor affinity. nih.gov These findings underscore the sensitivity of the receptor to even minor changes in the peptide's structure.
The following table summarizes the effects of various hypothetical modifications on the receptor binding affinity of a PYY analog.
| Analog | Modification | Receptor Binding Affinity (IC50, nM) |
| PYY(14-36) (Wild-Type) | - | 10 |
| Analog 1 | Ala17 | 250 |
| Analog 2 | N-α-acetylation | 5 |
| Analog 3 | Phe27 | 8 |
| Analog 4 | N-Me-Tyr36 | 50 |
This table is a hypothetical representation for illustrative purposes.
Investigating the Role of Ala(17) in Ligand-Receptor Interaction
The substitution of amino acids in peptide hormone analogs is a critical tool for elucidating the specific residues essential for ligand-receptor binding and subsequent signal transduction. In the context of the human gonadotropin-releasing hormone (GnRH) precursor, also referred to as phLHRH, studies have explored the functional significance of its fragments and their analogs. One such investigation focused on the region spanning amino acids 14-26 of the precursor, with particular attention to the role of the amino acid at position 17.
Research into the biological activity of phLHRH fragments has revealed that a decapeptide sequence, corresponding to residues 17-26, is crucial for stimulating gonadotropin release in human pituitary cell cultures. nih.gov To further probe the structural requirements for this activity, synthetic analogs of the phLHRH(14-26) fragment were created. Among these was an analog where the native amino acid at position 17 was substituted with a D-isomer of Alanine, denoted as [D-Ala17]phLHRH(14-26). nih.gov
The biological activity of this analog was assessed by measuring its ability to stimulate the release of luteinizing hormone (LH) from cultured rat pituitary cells. The results demonstrated that the [D-Ala17]phLHRH(14-26) analog was inactive. nih.gov This lack of activity was in stark contrast to other phLHRH fragments, such as phLHRH(14-36) and an analog with a substitution at a different position, [D-Trp22]phLHRH(14-26), both of which demonstrated the ability to stimulate LH release in a dose-dependent manner. nih.gov
The inactivity of the [D-Ala17] analog strongly suggests that the residue at position 17 within the phLHRH(14-26) sequence is a critical determinant for its biological function, and likely for its ability to effectively bind to and activate the GnRH receptor. The introduction of D-Alanine, which alters the stereochemistry at this position, appears to disrupt the conformation necessary for productive ligand-receptor interaction.
| Compound/Analog | Activity (Luteinizing Hormone Release) |
| phLHRH(14-26) | Inactive |
| [D-Ala17]phLHRH(14-26) | Inactive |
| GnRH | Active |
| phLHRH(14-36) | Active |
| [D-Trp22]phLHRH(14-26) | Active |
This table summarizes the findings on the biological activity of phLHRH fragments and their analogs in stimulating luteinizing hormone release from cultured rat pituitary cells. nih.gov
Principles for Designing Analogs with Enhanced Binding Affinity and Selectivity
The design of peptide hormone analogs with improved characteristics, such as enhanced binding affinity and selectivity, is guided by a set of established principles derived from extensive structure-activity relationship (SAR) studies. These principles are broadly applicable to LHRH (GnRH) analogs and can be used to interpret the findings related to the phLHRH(14-36), ala(17)- analog.
A primary strategy for enhancing the stability and receptor binding affinity of peptide analogs is the substitution of L-amino acids with their D-isomers at specific positions. mdpi.com For instance, in native LHRH, the Glycine (B1666218) at position 6 is often replaced with a D-amino acid. This modification stabilizes a crucial β-turn conformation that brings the N- and C-termini of the peptide into proximity, a feature known to be important for receptor interaction. mdpi.comnih.gov Furthermore, this substitution confers resistance to enzymatic degradation, thereby prolonging the analog's half-life. mdpi.combeilstein-journals.org
The amino acid at position 8 is also critical for high-affinity binding to the mammalian GnRH receptor. mdpi.comnih.gov Modifications at this position can significantly impact the peptide's conformation and its ability to bind effectively. Similarly, the N-terminal residues (pGlu1, His2, Trp3) are considered essential for receptor activation. nih.gov
The observation that the [D-Ala17]phLHRH(14-26) analog is inactive suggests that the native amino acid at position 17, or at least its L-configuration, is indispensable for maintaining a conformation that is recognizable by the GnRH receptor. The introduction of D-Alanine, while often a strategy to enhance stability, in this specific context appears to disrupt a critical interaction point or induce a conformational change that is detrimental to binding.
Therefore, principles for designing analogs of this particular peptide with enhanced affinity would need to consider the following:
Conservation of Critical Residues: The amino acid at position 17 appears to be a critical "hotspot" for activity. Future designs should likely retain the native L-amino acid at this position or explore very conservative substitutions that preserve the required side-chain properties and stereochemistry.
Linker and Conjugation Strategies: When designing peptide-drug conjugates, the site of conjugation is crucial. The finding that the D-Lys6 substitution in LHRH provides a site for attaching cytotoxic agents without abolishing binding affinity is a key design principle. beilstein-journals.orgnih.gov For phLHRH analogs, a similar approach of identifying non-essential positions for conjugation would be necessary to avoid disrupting receptor interaction.
Preclinical in Vitro Biological Activity and Receptor Interactions of Phlhrh 14 36 , Ala 17
General Mechanisms of Peptide Hormone Receptor Binding and Activation
Peptide hormones, like fragments of PTHrP, exert their effects by binding to specific receptors on the surface of target cells. wikipedia.org This binding initiates a cascade of intracellular events, ultimately leading to a physiological response. knowledgepropk.com
The majority of peptide hormone receptors, including the receptor for PTHrP (PTH1R), are G-protein coupled receptors (GPCRs). knowledgepropk.comcreativebiomart.net These receptors are characterized by their seven transmembrane domains. nih.gov The binding of a peptide hormone to a GPCR is often a two-step process. nih.govfrontiersin.org First, the C-terminal portion of the peptide binds to the extracellular domain (ECD) of the receptor, which provides specificity. nih.govfrontiersin.org Subsequently, the N-terminal region of the peptide interacts with the transmembrane and juxtamembrane domains of the receptor, leading to its activation. nih.govfrontiersin.org
For PTHrP, the N-terminal 1-34 region is considered the primary signaling domain, while the 14-36 region is understood to be involved in docking the ligand to the extracellular domain of the PTH1R. imrpress.comnih.gov Therefore, the fragment Phlhrh (14-36), ala(17)- would be expected to primarily participate in the initial binding to the receptor's ECD. The substitution of alanine (B10760859) at position 17 could potentially alter the binding affinity or specificity of this interaction compared to the native sequence.
Table 1: General Characteristics of Peptide Hormone-GPCR Interaction
| Feature | Description | Relevance to Phlhrh (14-36), ala(17)- |
| Receptor Type | Class B G-Protein Coupled Receptors (GPCRs) | The PTH1R, the receptor for PTHrP, is a Class B GPCR. nih.govnih.gov |
| Binding Model | Two-domain model: C-terminus of peptide binds to the receptor's extracellular domain (ECD) for specificity, and the N-terminus binds to the transmembrane domain for activation. nih.govfrontiersin.org | The (14-36) region is implicated in binding to the ECD of the PTH1R. imrpress.com |
| Ligand Conformation | Peptides often adopt an α-helical conformation upon binding to the receptor. nih.gov | The specific conformation of Phlhrh (14-36), ala(17)- upon binding would require experimental determination. |
| Receptor Activation | Binding induces a conformational change in the receptor, which in turn activates intracellular G-proteins. creativebiomart.net | As a fragment, Phlhrh (14-36), ala(17)- may act as a competitive antagonist by binding to the receptor without causing activation, or as a partial agonist. |
Intracellular Signal Transduction Pathways Mediated by Peptide Ligands (e.g., cAMP, Ca2+ Signaling, Protein Kinase Activation)
Upon activation, GPCRs trigger intracellular signaling cascades by activating heterotrimeric G-proteins. creativebiomart.net The specific G-protein activated (e.g., Gs, Gq/11) determines the subsequent downstream pathway. mdpi.com
The PTH1R is known to couple to Gs and Gq/11. nih.gov Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). libretexts.org cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response. libretexts.org Activation of Gq/11 stimulates phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). libretexts.org IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC). libretexts.org These pathways can also lead to the activation of other protein kinases, such as mitogen-activated protein kinases (MAPKs). nih.gov
Since Phlhrh (14-36), ala(17)- is a fragment lacking the primary N-terminal signaling domain of PTHrP, it is unlikely to activate these pathways on its own. However, by competing with the full-length PTHrP for receptor binding, it could potentially modulate the extent of signal transduction.
Assessment of In Vitro Efficacy and Potency of Phlhrh (14-36), ala(17)-
Assessments of efficacy and potency for GnRH-related peptides are typically conducted using in vitro pituitary cell cultures to measure the release of gonadotropins like luteinizing hormone (LH).
Studies on a related, albeit shorter, human GnRH precursor fragment, [D-Ala17]pHGnRH 14-26, found the peptide to be inactive in stimulating LH release from cultured rat pituitary cells. nih.gov As the peptide did not elicit a biological response, a concentration-response curve could not be generated, and consequently, an EC50 value, which represents the concentration required to elicit a half-maximal response, was not determined. nih.gov In contrast, the longer human fragment, pHGnRH 14-36, did stimulate LH release in a dose-responsive manner, indicating it possesses biological activity. nih.gov
Table 1: In Vitro Activity of Human GnRH Precursor Fragments
| Compound | Biological Activity (LH Release) | EC50 Value |
|---|---|---|
| [D-Ala17]pHGnRH 14-26 | Inactive | Not Determined |
| pHGnRH 14-26 | Inactive | Not Determined |
| pHGnRH 14-36 | Active | Determined (Value not specified in source) |
Data derived from studies on analogous human GnRH precursor (pHGnRH) fragments in rat pituitary cell cultures. nih.gov
The primary mechanism of action for GnRH and its related peptides involves interaction with the GnRH receptor in the anterior pituitary. nih.govmdpi.com Peptides that activate the receptor to stimulate hormone release are termed agonists, while those that block it are antagonists.
In the case of the analogous human fragment, [D-Ala17]pHGnRH 14-26, it demonstrated no stimulatory activity on LH release. nih.gov This lack of activity suggests it does not act as an agonist at the GnRH receptor. The study did not report any tests for antagonistic or other modulatory activities. Experiments with the active pHGnRH peptides, however, suggest that their effects are mediated through the GnRH receptor. nih.gov
Comparative Analysis with Full-Length Gonadotropin-Releasing Hormone and Other Peptide Fragments
The biological activity of peptide fragments can differ significantly from the full-length parent hormone, and minor modifications, such as amino acid substitutions, can further alter their function.
Analysis of human GnRH precursor fragments reveals that biological activity is highly dependent on the length of the peptide chain. The full-length GnRH precursor has been shown to stimulate gonadotropin release. nih.gov A study localizing this activity found that while the pHGnRH 14-36 fragment was active in stimulating LH release, the shorter pHGnRH 14-26 fragment was inactive. nih.gov This finding indicates that the amino acid sequence between positions 27 and 36 is critical for the biological activity of the human precursor fragment. This suggests that the length of a fragment like Phlhrh (14-36) may be sufficient to retain biological activity that would be absent in a shorter version.
The substitution of an amino acid can dramatically impact a peptide's efficacy. A comparison between the "wild-type" human fragment pHGnRH 14-26 and its modified analog, [D-Ala17]pHGnRH 14-26, showed that both were inactive. nih.gov The introduction of a D-alanine at position 17 did not confer activity to the otherwise inactive 14-26 fragment. nih.gov In contrast, a different modification to the same parent fragment, [D-Trp22]pHGnRH 14-26, resulted in an active peptide that stimulated LH release. nih.gov This highlights the specific importance of the amino acid at a given position for receptor interaction and biological function.
Table 2: Comparative Activity of Modified Human GnRH Precursor Fragments (14-26)
| Compound | Modification | Biological Activity (LH Release) |
|---|---|---|
| pHGnRH 14-26 | None (Wild-Type Fragment) | Inactive |
| [D-Ala17]pHGnRH 14-26 | D-Alanine at position 17 | Inactive |
| [D-Trp22]pHGnRH 14-26 | D-Tryptophan at position 22 | Active |
Data derived from studies on analogous human GnRH precursor (pHGnRH) fragments in rat pituitary cell cultures. nih.gov
Advanced Methodologies in Peptide Fragment Research Relevant to Phlhrh 14 36 , Ala 17
Peptide Fragmentation Approaches for Active Site Modeling and Inhibitor Design
The design of potent and specific peptide-based inhibitors often begins with understanding the conformational preferences of the target peptide. A powerful strategy in this endeavor is the use of peptide fragmentation. This approach involves analyzing the structural tendencies of smaller fragments of a larger peptide to model the conformational space of the entire molecule. nih.gov This methodology can be instrumental in designing competitive inhibitors for enzymes. nih.gov
For a peptide such as Phlhrh (14-36), ala(17)-, this would involve synthesizing and studying the conformational behavior of smaller overlapping fragments. By identifying key residues and preferred secondary structures, such as beta-turns, within these fragments, researchers can piece together a model of the active conformation of the full peptide fragment. nih.gov This information is then used to design novel peptides with improved inhibitory activity. For instance, a study focused on designing a competitive inhibitor for HMG-CoA reductase successfully utilized this fragmentation approach to develop peptides with significantly increased inhibitory potency. nih.gov The process involves defining starting points, such as recognized residues and desired secondary structures, and then designing sets of peptides that incorporate these features. nih.gov The resulting structure-activity relationship (SAR) data can then guide the design of even more selective and potent inhibitors. nih.gov
Table 1: Key Parameters in Peptide Fragmentation for Inhibitor Design
| Parameter | Description | Relevance to Phlhrh (14-36), ala(17)- |
| Recognized Residues | Amino acids within the peptide sequence that are critical for its biological activity or interaction with a target. | Identifying the key residues within the Phlhrh (14-36), ala(17)- sequence that are essential for its function. |
| Structural Preference | The inherent tendency of a peptide sequence to adopt a specific secondary structure, such as an alpha-helix or a beta-turn. | Determining the likely conformation of Phlhrh (14-36), ala(17)- to guide the design of mimetics or inhibitors. |
| Conformational Space | The full range of three-dimensional structures that a peptide can adopt. | Understanding the flexibility and dominant shapes of Phlhrh (14-36), ala(17)- to design rigidified and more active analogs. |
| Inhibitory Activity (IC50) | A measure of the concentration of an inhibitor required to reduce the activity of a biological target by 50%. | Quantifying the potency of newly designed inhibitors based on the Phlhrh (14-36), ala(17)- fragment. |
Development of Peptide-Based Probes and Ligands for Molecular Imaging and Research
Peptide fragments with high affinity and specificity for biological targets are excellent candidates for development into molecular imaging probes and research ligands. nih.govnih.gov These tools are invaluable for visualizing and studying biological processes in real-time. nih.gov The general strategy involves coupling a targeting peptide to an imaging moiety, such as a radionuclide or a fluorescent dye. sci-hub.se
For a peptide like Phlhrh (14-36), ala(17)-, its potential to bind to a specific receptor could be harnessed to create targeted imaging agents. frontiersin.org The development process would involve synthesizing analogs of the peptide that can be readily labeled without compromising their binding affinity. nih.gov Phage display technology and combinatorial chemistry are powerful techniques for discovering and optimizing such targeting peptides. nih.govnih.gov These peptide-based probes offer several advantages, including high specificity, rapid clearance from non-target tissues, and the ability to penetrate tissues effectively. sci-hub.se
These probes can be designed for various imaging modalities, including Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govfrontiersin.org Furthermore, fluorescently labeled peptide probes can be used for in vitro and in vivo fluorescence imaging, allowing for the direct detection and monitoring of biomolecules in aqueous media and living cells. beilstein-journals.org
Table 2: Components of a Peptide-Based Imaging Probe
| Component | Function | Example |
| Targeting Peptide | Binds with high affinity and specificity to a biological target of interest. | A derivative of Phlhrh (14-36), ala(17)- optimized for receptor binding. |
| Imaging Moiety | A molecule that can be detected by an imaging modality. | A radionuclide (e.g., ⁸⁶Y, ⁹⁰Y) for PET/SPECT or a fluorescent dye for optical imaging. frontiersin.org |
| Linker | A chemical bridge that connects the targeting peptide to the imaging moiety. | A flexible or rigid chemical structure designed to not interfere with peptide binding. |
| Chelating Agent | A molecule that securely binds a metallic radionuclide to the peptide construct. | DO3A, DOTA. frontiersin.org |
Strategies for Enhancing Peptide Stability In Vitro (e.g., Resistance to Proteolytic Degradation)
A significant challenge in the use of peptides for research and therapeutic purposes is their inherent susceptibility to degradation by proteases. nih.gov Several strategies have been developed to enhance the in vitro stability of peptides, which would be critical for any potential application of Phlhrh (14-36), ala(17)-.
One common approach is the substitution of natural L-amino acids with their D-enantiomers. This modification makes the peptide resistant to proteases, which are stereospecific for L-amino acids. nih.gov Other strategies include:
N- and C-terminal modifications: Capping the ends of the peptide chain can block the action of exopeptidases.
Cyclization: Creating a cyclic peptide from a linear one can significantly increase stability by making the peptide backbone less accessible to proteases. researchgate.net
Incorporation of unnatural amino acids: Introducing amino acids not commonly found in nature can hinder protease recognition and cleavage.
Hydrocarbon stapling: This technique involves creating a covalent linkage between two amino acid side chains to enforce and stabilize a helical structure, which can protect the peptide from degradation. nih.gov
A direct comparison of different stabilization strategies for β-peptides showed that incorporating cyclic residues or creating covalent linkages between side chains were effective at promoting stable helical structures in water. nih.gov These approaches could be applied to a fragment like Phlhrh (14-36), ala(17)- to improve its stability for experimental use.
Integration of Bioinformatic and Chemoinformatic Tools in Peptide Design and Optimization
The design and optimization of peptides like Phlhrh (14-36), ala(17)- are greatly accelerated by the integration of bioinformatic and chemoinformatic tools. These computational approaches allow for the rapid in silico screening and analysis of large numbers of peptide sequences, saving considerable time and resources compared to purely experimental methods.
Bioinformatic tools can be used to:
Predict the secondary and tertiary structure of peptides.
Identify potential protease cleavage sites.
Model the interaction between a peptide and its target receptor.
Search databases for peptides with similar sequences or functions.
Chemoinformatic tools aid in:
Designing peptide analogs with improved properties, such as enhanced stability or binding affinity.
Predicting the physicochemical properties of modified peptides.
Developing quantitative structure-activity relationship (QSAR) models to guide peptide optimization.
By combining these computational tools with experimental validation, researchers can adopt a more rational and efficient approach to peptide design. For a fragment like Phlhrh (14-36), ala(17)-, these tools would be invaluable for predicting the effects of amino acid substitutions, designing stabilized analogs, and modeling its binding to a target to guide the development of novel research probes or inhibitors.
Future Research Perspectives and Translational Potential of Phlhrh 14 36 , Ala 17
Elucidation of Novel Receptor Subtypes or Interaction Partners of the Peptide Fragment
The canonical receptor for GnRH (also known as Luteinizing Hormone-Releasing Hormone, LHRH) is well-characterized. However, fragments of the GnRH precursor may not necessarily share the same receptor target. A study on a similar, albeit shorter, analogue, [D-Ala17]pHGnRH 14-26, indicated that it was inactive at the classical GnRH receptor. corepeptides.com This finding suggests that Phlhrh (14-36), ala(17)- may also have low affinity for the primary GnRH receptor, opening up the possibility of interactions with other, yet-to-be-identified receptors or binding proteins.
Future research should, therefore, focus on comprehensive binding studies using a wide array of cell lines, particularly those of pituitary, gonadal, and central nervous system origin. Radioligand binding assays and surface plasmon resonance could be employed to screen for high-affinity interactions. Furthermore, studies have shown that other fragments of the GnRH precursor can elicit biological effects, such as stimulating gonadotropin release, independently of the GnRH receptor. nih.gov This precedent underscores the importance of exploring alternative signaling pathways and interaction partners for Phlhrh (14-36), ala(17)-.
Table 1: Hypothetical Research Plan for Receptor Identification
| Phase | Objective | Methodology | Potential Outcomes |
| I: Initial Screening | To determine if Phlhrh (14-36), ala(17)- binds to known receptors. | Competitive binding assays against a panel of known G protein-coupled receptors (GPCRs). | Identification of potential off-target binding or confirmation of no interaction with tested receptors. |
| II: Unbiased Screening | To identify novel interaction partners in relevant tissues. | Affinity chromatography using immobilized Phlhrh (14-36), ala(17)- followed by mass spectrometry to identify bound proteins from pituitary or hypothalamic cell lysates. | Discovery of novel receptor candidates or binding proteins. |
| III: Validation | To confirm and characterize the identified interactions. | Surface plasmon resonance (SPR) to quantify binding kinetics; functional assays in cells overexpressing the candidate receptor. | Validation of a novel receptor and elucidation of its signaling cascade upon peptide binding. |
Exploration of Allosteric Modulation Mechanisms for Receptor Targeting
Allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) site, offers a sophisticated mechanism for "tuning" receptor activity. researchgate.net This can lead to more selective and safer therapeutic interventions compared to direct agonists or antagonists. Given that gonadotropin receptors are known to be susceptible to allosteric modulation, this represents a fertile ground for investigating the activity of Phlhrh (14-36), ala(17)-. nih.gov
Even if this peptide fragment does not activate the GnRH receptor directly, it could potentially act as an allosteric modulator, either enhancing (Positive Allosteric Modulator, PAM) or inhibiting (Negative Allosteric Modulator, NAM) the binding and/or signaling of native GnRH. Future studies should investigate this possibility by co-incubating Phlhrh (14-36), ala(17)- with GnRH and measuring downstream signaling events, such as calcium mobilization or inositol (B14025) phosphate (B84403) production, in pituitary cells. Discovering an allosteric modulatory role would open up new avenues for its therapeutic application in reproductive medicine.
Design and Synthesis of Phlhrh (14-36), ala(17)- Inspired Peptidomimetics
Peptides often face challenges as therapeutic agents due to poor stability, low oral bioavailability, and rapid clearance. Peptidomimetics are molecules designed to mimic the structure and function of a peptide but with improved drug-like properties. ebrary.netnih.gov Should Phlhrh (14-36), ala(17)- be found to have a desirable biological activity, the next logical step would be the design and synthesis of inspired peptidomimetics.
The process would involve identifying the key amino acid residues responsible for its activity (the pharmacophore) through structure-activity relationship (SAR) studies. Once the pharmacophore is defined, various medicinal chemistry approaches can be employed to replace the peptide backbone with more stable scaffolds or to modify side chains to enhance potency and stability. mdpi.com This strategy could lead to the development of novel, orally available drugs that target the same pathway as the parent peptide.
Preclinical Investigations into Specific Biological Processes and Disease Models In Vitro
Before any in vivo studies can be justified, a thorough in vitro characterization of Phlhrh (14-36), ala(17)- is essential. This would involve a tiered approach to understand its biological role and therapeutic potential.
Development as Research Tools for Elucidating LHRH Signaling Pathways
Novel peptide fragments can be invaluable as research tools. If Phlhrh (14-36), ala(17)- is found to bind to a specific receptor or modulate a particular signaling pathway, it could be chemically modified to serve as a valuable probe. For instance, fluorescently labeling the peptide would allow for visualization of its target receptor's localization and trafficking within cells. Biotinylated versions could be used for affinity purification of its binding partners. Such tools would be instrumental in dissecting the complex signaling networks governed by the GnRH system.
Potential as Lead Compounds for Preclinical Drug Discovery Efforts
The ultimate goal of this line of research is to determine if Phlhrh (14-36), ala(17)- or its derivatives have therapeutic potential. The journey from a peptide fragment to a clinical candidate is long and requires rigorous preclinical evaluation. nih.gov Initial in vitro disease models would be crucial. For example, if the peptide is found to modulate gonadotropin release, its effects could be studied in primary pituitary cell cultures. If it interacts with receptors found on cancer cells, such as the LHRH receptors present on some prostate or breast cancers, its anti-proliferative effects could be assessed in relevant cancer cell lines. wikipedia.orgnih.gov
Positive results from these in vitro studies would provide the rationale for advancing the most promising compounds to in vivo animal models, following established guidelines for the preclinical evaluation of GnRH analogues. nih.gov This structured approach ensures that only the most promising candidates, with a clear and well-defined mechanism of action, proceed toward clinical development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
